molecular formula C15H20O B14514399 Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- CAS No. 63181-28-2

Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-

Cat. No.: B14514399
CAS No.: 63181-28-2
M. Wt: 216.32 g/mol
InChI Key: TWNGKYVFHDFBJI-SWLSCSKDSA-N
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Description

Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a unique structure with a cyclopentyl ring and multiple methyl groups, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For this compound, the synthetic route may involve the reaction of an aryl halide with a strong nucleophile under specific conditions. The presence of electron-donating groups such as methyl groups can influence the reactivity and selectivity of the reaction .

Industrial Production Methods

Industrial production of phenols often utilizes the cumene process, where isopropylbenzene (cumene) is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone. This method is efficient and widely used due to the simultaneous production of two valuable chemicals .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitrophenols, bromophenols

Mechanism of Action

The mechanism of action of phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial agent. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is unique due to its complex structure, which includes a cyclopentyl ring and multiple methyl groups

Properties

CAS No.

63181-28-2

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-5-methylphenol

InChI

InChI=1S/C15H20O/c1-10-5-6-13(14(16)9-10)15(4)8-7-11(2)12(15)3/h5-6,9,12,16H,2,7-8H2,1,3-4H3/t12-,15+/m0/s1

InChI Key

TWNGKYVFHDFBJI-SWLSCSKDSA-N

Isomeric SMILES

C[C@H]1C(=C)CC[C@@]1(C)C2=C(C=C(C=C2)C)O

Canonical SMILES

CC1C(=C)CCC1(C)C2=C(C=C(C=C2)C)O

Origin of Product

United States

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